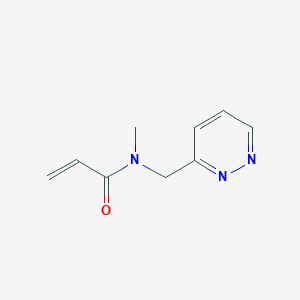

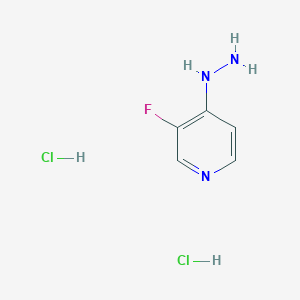

![molecular formula C10H9F3N4O B2940354 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺 CAS No. 1903292-10-3](/img/structure/B2940354.png)

N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoles can exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. For instance, they can participate in nucleophilic substitution reactions .科学研究应用

合成与化学性质

- N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺及其相关化合物已通过多种方法合成。例如,由 N-(吡啶-2-基)苯并咪酰胺合成具有生物学意义的 1,2,4-三唑并[1,5-a]吡啶,这是一个涉及苯基碘双(三氟乙酸酯)介导的分子内环化的过程。该策略允许无金属构建 1,2,4-三唑并[1,5-a]吡啶骨架,其特点是反应时间短、收率高 (Zheng et al., 2014)。

抗癌和抗增殖活性

- 该化合物的某些衍生物已显示出显着的抗癌作用。对结构相似的 N-(6-(2-甲氧基-3-(4-氟苯磺酰氨基)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的研究表明,用烷基脲部分取代乙酰胺基团保留了抗增殖活性并抑制了 PI3Ks 和 mTOR,同时降低了急性口服毒性 (Wang et al., 2015)。

除草剂应用

- 取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,包括与 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺相关的化合物,已被发现以低施用量对广泛植被表现出优异的除草活性 (Moran, 2003)。

杂环化合物的合成

- 该化合物已被用于合成各种杂环化合物。例如,涉及类似化合物的反应已导致合成吡咯、吡啶、香豆素和三唑并[1,5-a]嘧啶衍生物等多种杂环化合物,突出了其在有机合成中的多功能性 (Palamarchuk et al., 2019)。

杀虫性能

- 研究还探讨了相关化合物的杀虫性能。在一项研究中,合成了与 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺结构相似的含有噻二唑部分的新型杂环化合物,并评估了它们对棉铃虫(Spodoptera littoralis)的杀虫效力 (Fadda et al., 2017)。

作用机制

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to exhibit excellent kinase inhibitory activities, with IC50 values in the nanomolar range . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that regulate cell growth and angiogenesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these pathways for survival .

Result of Action

The compound has been shown to exhibit potent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . It induces cell cycle arrest in the G0/G1 phase and triggers apoptosis in a dose-dependent manner . These effects are likely a result of its inhibitory action on c-Met and VEGFR-2 signaling.

未来方向

属性

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-6(18)14-5-9-16-15-8-4-7(10(11,12)13)2-3-17(8)9/h2-4H,5H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTUYDYTUZZQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2940271.png)

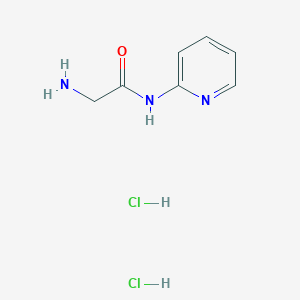

![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)

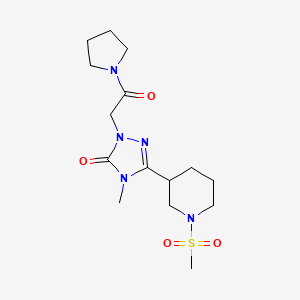

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)

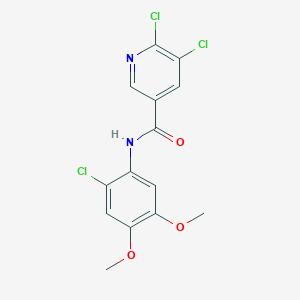

![5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide](/img/structure/B2940277.png)

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)